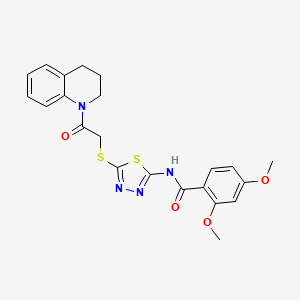

![molecular formula C21H19ClN6O B2810126 N'-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide CAS No. 890943-91-6](/img/structure/B2810126.png)

N'-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N’-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide” is a compound that features the privileged pyrazolo[3,4-d]pyrimidine scaffold . This compound is part of a new set of small molecules that have been synthesized as novel CDK2 targeting compounds .

Synthesis Analysis

The synthesis of these compounds was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . A new series of pyrazolo[3,4-d]pyrimidines were synthesized via the formation of pyrazol-3-one substrates .Applications De Recherche Scientifique

Synthetic and Medicinal Aspects

Pyrazolo[3,4-d]pyrimidine Scaffolds in Drug Discovery Pyrazolo[3,4-d]pyrimidine scaffolds have been recognized as privileged heterocycles in drug discovery due to their broad range of medicinal properties. These properties include anticancer, anti-infectious, anti-inflammatory activities, and roles as CNS agents and CRF1 antagonists. The structure-activity relationship (SAR) studies of these scaffolds have been a major focus in medicinal chemistry, leading to the development of numerous lead compounds for various disease targets. Despite significant advancements, there remains a vast potential for medicinal chemists to exploit this scaffold in developing new drug candidates (Cherukupalli et al., 2017).

Catalysis and Synthesis

Importance of Hybrid Catalysts Hybrid catalysts have been found essential in synthesizing pyrazolo[3,4-d]pyrimidine derivatives. These catalysts facilitate the formation of complex molecules through multi-component reactions, which are atom economical, beneficial, straightforward, and eco-friendly. The review on the application of hybrid catalysts in the synthesis of these scaffolds demonstrates the broad applicability and recent advancements in creating lead molecules for pharmaceutical industries (Parmar et al., 2023).

Biological Activities

Medicinal Attributes of Pyrazolo[3,4-d]pyrimidines Pyrazolo[3,4-d]pyrimidines have shown significant medicinal importance across various disease conditions due to their structural resemblance to purines. They have been explored for their adenosine antagonistic properties, among others. Studies have revealed their significant role in addressing central nervous system disorders, cardiovascular diseases, cancer, and inflammation. These findings highlight the comprehensive biochemical and biophysical properties that foreground their medicinal significance (Chauhan & Kumar, 2013).

Mécanisme D'action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to alterations in cell growth and division

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, specifically the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the cell from dividing . The downstream effects of this disruption can include apoptosis, or programmed cell death .

Result of Action

The compound’s action results in significant inhibitory activity against CDK2 . This leads to alterations in cell cycle progression and can induce apoptosis within cells . The compound has shown potent activity against certain cell lines, suggesting potential anti-cancer properties .

Orientations Futures

Propriétés

IUPAC Name |

N'-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN6O/c1-14-7-9-16(11-18(14)22)28-21-17(12-25-28)20(23-13-24-21)27-26-19(29)10-8-15-5-3-2-4-6-15/h2-7,9,11-13H,8,10H2,1H3,(H,26,29)(H,23,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKGDTGDAEWXFFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)CCC4=CC=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

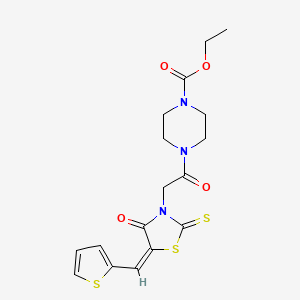

![2-({[(Tert-butoxy)carbonyl]amino}methyl)-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2810046.png)

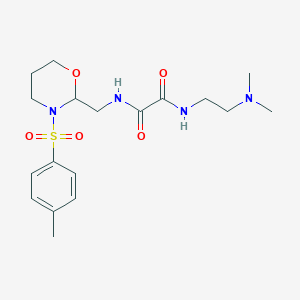

![ethyl 2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate](/img/structure/B2810047.png)

![4-[[(E)-2-cyano-3-(4-methylsulfanylphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2810048.png)

![3-((2,5-dimethylphenyl)sulfonyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2810049.png)

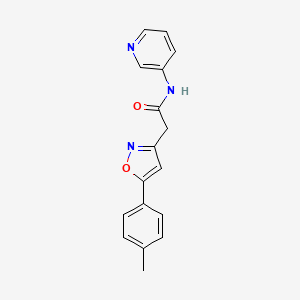

![N-[(2-ethoxypyridin-4-yl)methyl]-6-methylpyrazine-2-carboxamide](/img/structure/B2810056.png)

![N-Tert-butyl-3-[(2-chloropropanoylamino)methyl]benzamide](/img/structure/B2810062.png)

![2-phenoxy-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B2810065.png)